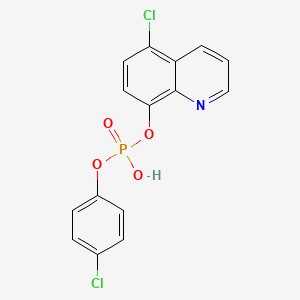4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate
CAS No.:
Cat. No.: VC18476845
Molecular Formula: C15H10Cl2NO4P
Molecular Weight: 370.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H10Cl2NO4P |
|---|---|
| Molecular Weight | 370.1 g/mol |
| IUPAC Name | (4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |
| Standard InChI | InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |
| Standard InChI Key | YYSQHCKKOXEXLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Data
The compound features a quinoline backbone substituted with chlorine atoms at the 5- and 8-positions, a 4-chlorophenyl group at the 2-position, and a hydrogen phosphate moiety. Key structural parameters include:
The quinoline core contributes to its aromaticity and planarity, while the chlorine substituents enhance lipophilicity and electronic stability . The hydrogen phosphate group introduces polarity, influencing solubility and reactivity .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step process involving cyclization and phosphorylation. A patent by Takaku et al. (1982) outlines a method using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as starting materials, with methacrylaldehyde and hydrochloric acid as solvents . The reaction proceeds as follows:
-
Cyclization:
-
Phosphorylation:
Optimized Conditions:
Industrial-Scale Production
Example from a 1,000 L reactor :
-
Inputs: 500 kg of 30% HCl, 71.7 kg 4-chloro-2-aminophenol, 43.3 kg 4-chloro-2-nitrophenol.
-
Output: 94.2 kg product (99% purity).
-
Key Steps: Crystallization at room temperature, activated carbon decolorization, and pH adjustment to neutrality .
Physicochemical and Spectroscopic Properties
Spectral Data
-
FT-IR: Peaks at 3055 cm (C-H aromatic), 1697 cm (P=O), and 1558 cm (C=C quinoline) .
-
NMR: NMR (DMSO-d6): δ 8.52 (d, 1H, quinoline-H), 7.89–7.45 (m, 6H, aromatic-H) .
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: Stable under inert atmospheres; hydrolyzes in alkaline conditions due to the phosphate ester .
Pharmaceutical and Biological Applications
Antimicrobial Activity
Chlorinated quinolines demonstrate broad-spectrum antimicrobial effects. For example:
-
MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Disruption of microbial membrane integrity via lipophilic interactions .
Industrial and Research Relevance
Intermediate in Organic Synthesis
The compound serves as a precursor for:
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume